2-(2-(Piperidyl)ethoxy)ethanol
CAS No.: 71872-99-6
Cat. No.: VC16975069
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71872-99-6 |
|---|---|
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | 2-(2-piperidin-2-ylethoxy)ethanol |
| Standard InChI | InChI=1S/C9H19NO2/c11-6-8-12-7-4-9-3-1-2-5-10-9/h9-11H,1-8H2 |
| Standard InChI Key | YWMFEOJKXJUBPV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)CCOCCO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named 2-[2-(piperidin-1-yl)ethoxy]ethanol under IUPAC nomenclature, reflecting its ethoxyethanol backbone substituted with a piperidine group at the second carbon . Alternative designations include 2-(2-(Piperidyl)ethoxy)ethanol and Ethanol, 2-[2-(1-piperidinyl)ethoxy]-, with the CAS registry number 71872-99-6 serving as a primary identifier .
Molecular Structure and Stereochemistry
The molecule comprises a nine-carbon chain featuring a piperidine ring (a six-membered heterocycle with one nitrogen atom) linked via an ethoxyethoxy spacer to a terminal ethanol group. The SMILES notation C1CN(CCN1)CCOCCO delineates this connectivity, while the InChIKey GYCLKODXTAIUAY-UHFFFAOYSA-N provides a unique stereochemical descriptor . X-ray crystallography data are unavailable, but computational models predict a flexible conformation due to the ether linkages, enabling interactions with polar and nonpolar environments.
Table 1: Key Identifiers of 2-(2-(Piperidyl)ethoxy)ethanol
| Property | Value | Source |
|---|---|---|
| CAS Number | 71872-99-6 | |
| Molecular Formula | ||
| Molecular Weight | 173.253 g/mol | |
| IUPAC Name | 2-[2-(piperidin-1-yl)ethoxy]ethanol | |
| SMILES | C1CN(CCN1)CCOCCO | |
| InChIKey | GYCLKODXTAIUAY-UHFFFAOYSA-N |
Physicochemical Properties
Thermodynamic Parameters
The compound’s density is , typical for glycol ethers, while its boiling point (268.1 \pm 15.0 \, ^\circ\text{C}) suggests moderate thermal stability . The flash point of 115.9 \pm 20.4 \, ^\circ\text{C} classifies it as combustible, necessitating precautions against open flames during handling .
Solubility and Partitioning
With a calculated logP of 0.35, the compound exhibits balanced lipophilicity and hydrophilicity, likely soluble in both aqueous and organic media . This biphasic solubility profile aligns with its potential role as a co-solvent in formulations requiring miscibility of polar and nonpolar components.
Volatility and Reactivity
The vapor pressure at 25 \, ^\circ\text{C} is negligible , indicating low volatility under standard conditions . Reactivity is dominated by the ethanol and ether functional groups, with potential for oxidation at the hydroxyl group and nucleophilic substitution at the piperidine nitrogen.
Table 2: Physicochemical Properties of 2-(2-(Piperidyl)ethoxy)ethanol
Synthesis and Manufacturing
Purification and Quality Control
Post-synthesis purification likely employs fractional distillation or column chromatography to isolate the target compound from byproducts. Analytical techniques such as GC-MS or would verify purity, though specific chromatographic retention times or spectral data are unreported in accessible sources.
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